molecular formula C11H16N2Si B8337377 Methyl-(5-trimethylsilanylethynyl-pyridin-2-yl)-amine

Methyl-(5-trimethylsilanylethynyl-pyridin-2-yl)-amine

Cat. No.: B8337377
M. Wt: 204.34 g/mol
InChI Key: JQIRKFHOJUZUHW-UHFFFAOYSA-N
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Description

Methyl-(5-trimethylsilanylethynyl-pyridin-2-yl)-amine is a useful research compound. Its molecular formula is C11H16N2Si and its molecular weight is 204.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16N2Si

Molecular Weight

204.34 g/mol

IUPAC Name

N-methyl-5-(2-trimethylsilylethynyl)pyridin-2-amine

InChI

InChI=1S/C11H16N2Si/c1-12-11-6-5-10(9-13-11)7-8-14(2,3)4/h5-6,9H,1-4H3,(H,12,13)

InChI Key

JQIRKFHOJUZUHW-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C=C1)C#C[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound is synthesized according to general procedure GP2 starting from 4.3 g (23.0 mmol) 5-bromo-2-methylamino-pyridine and 4.5 mL (32.2 mmol) 1-trimethylsilyl-ethyne using 134 mg (0.71 mmol) CuI, 601 mg (2.3 mmol) triphenylphosphine, 420 mg (0.60 mmol) PdCl2(PPh3)2 and 32 mL (101 mmol) triethylamine in 40 mL dry THF. For the work-up the reaction mixture is diluted with ethyl acetate and small amounts of cyclohexane, the organic phase is extracted with water and brine. The product is purified by chromatography on silica gel using a hexane/ethyl acetate gradient. Yield: 4.0 g (85%).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
601 mg
Type
reactant
Reaction Step Three
Quantity
32 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
420 mg
Type
catalyst
Reaction Step Seven

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